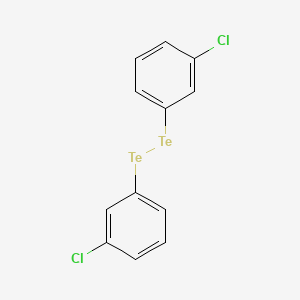
Bis(3-chlorophenyl)ditellane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chlorophenyl)ditellane is an organotellurium compound characterized by the presence of two 3-chlorophenyl groups attached to a ditellurium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)ditellane typically involves the reaction of 3-chlorophenylmagnesium bromide with tellurium tetrachloride. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClMgBr+TeCl4→(C6H4Cl)2Te2+2MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-chlorophenyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Formation of tellurium dioxide (TeO2).
Reduction: Formation of tellurium anions.
Substitution: Formation of various substituted tellurium compounds.
Aplicaciones Científicas De Investigación
Bis(3-chlorophenyl)ditellane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of bis(3-chlorophenyl)ditellane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, leading to its diverse chemical behavior.
Comparación Con Compuestos Similares
Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.
Bis(4-methylphenyl)ditellane: A related compound with different substituents on the phenyl rings.
Uniqueness: Bis(3-chlorophenyl)ditellane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and potential applications. The chlorine atoms can participate in additional chemical reactions, providing further functionalization opportunities.
Propiedades
Número CAS |
65082-24-8 |
|---|---|
Fórmula molecular |
C12H8Cl2Te2 |
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
1-chloro-3-[(3-chlorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
Clave InChI |
JRGPANIBDVQWCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















